molecular formula C17H12OS B13736282 S-Phenyl 2-naphthalenethiocarboxylate CAS No. 28118-49-2

S-Phenyl 2-naphthalenethiocarboxylate

Cat. No.: B13736282
CAS No.: 28118-49-2
M. Wt: 264.3 g/mol
InChI Key: OONFEZOOKHKYQL-UHFFFAOYSA-N
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Description

S-Phenyl 2-naphthalenethiocarboxylate is a thiocarboxylate ester characterized by a naphthalene backbone substituted with a thiocarboxylate group (C=O replaced by C=S) at the 2-position and an S-phenyl moiety. Thiocarboxylates exhibit distinct reactivity compared to their oxygenated analogs due to sulfur’s lower electronegativity and larger atomic radius, which influence bond strength, solubility, and nucleophilicity.

Properties

CAS No.

28118-49-2

Molecular Formula

C17H12OS

Molecular Weight

264.3 g/mol

IUPAC Name

S-phenyl naphthalene-2-carbothioate

InChI

InChI=1S/C17H12OS/c18-17(19-16-8-2-1-3-9-16)15-11-10-13-6-4-5-7-14(13)12-15/h1-12H

InChI Key

OONFEZOOKHKYQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: S-phenyl naphthalene-2-carbothioate can be synthesized through the reaction of naphthalene-2-carbonyl chloride with thiophenol in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired thioester .

Industrial Production Methods: Industrial production of S-phenyl naphthalene-2-carbothioate involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Types of Reactions:

    Oxidation: S-phenyl naphthalene-2-carbothioate can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: It can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thioesters depending on the nucleophile used.

Scientific Research Applications

S-phenyl naphthalene-2-carbothioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex thioester derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds

Mechanism of Action

The mechanism of action of S-phenyl naphthalene-2-carbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares S-phenyl 2-naphthalenethiocarboxylate with three classes of sulfur-containing compounds: phosphonothiolates, organophosphate esters, and hydroxycarboxylic acids. Key differences in molecular structure, reactivity, and applications are highlighted.

Phosphonothiolates (e.g., Pinacolyl S-2-dipropylaminoethyl methylphosphonothiolate)
Property This compound Pinacolyl S-2-dipropylaminoethyl methylphosphonothiolate
Molecular Formula C₁₇H₁₂OS (inferred) C₁₅H₃₄NO₂PS
Functional Groups Thiocarboxylate, aryl Phosphonothiolate, aminoethyl
Central Atom Carbon Phosphorus
Reactivity Likely nucleophilic at sulfur High reactivity due to P-S bond; used in nerve agent analogs
Applications Potential use in organic synthesis Historically linked to toxicological studies

Key Differences :

  • The phosphorus center in phosphonothiolates enables coordination chemistry and enzyme inhibition (e.g., acetylcholinesterase), whereas thiocarboxylates are more relevant in thioesterification reactions .
  • This compound’s aromatic backbone may confer UV stability compared to aliphatic phosphonothiolates.
Organophosphate Esters (e.g., Fonofos/O-Ethyl S-phenyl ethylphosphonodithioate)
Property This compound Fonofos
Molecular Formula C₁₇H₁₂OS (inferred) C₁₀H₁₅OPS₂
Functional Groups Thiocarboxylate Phosphonodithioate (P=S and P-O bonds)
Toxicity Likely low (no evidence of acute toxicity) High; classified as an organophosphate insecticide
Environmental Impact Limited data Persistent in soil; bioaccumulation concerns

Key Differences :

  • Fonofos contains a phosphorus-sulfur bond critical for pesticidal activity, whereas the thiocarboxylate group in the target compound lacks pesticidal utility.
  • The naphthalene backbone in this compound may enhance aromatic π-π interactions, relevant in material science.
Hydroxycarboxylic Acids (e.g., Benzilic Acid)
Property This compound Benzilic Acid (2-Hydroxy-2,2-diphenylacetic acid)
Molecular Formula C₁₇H₁₂OS (inferred) C₁₄H₁₂O₃
Functional Groups Thiocarboxylate Carboxylate, hydroxyl
Acidity Weaker acid (C=S less polar than C=O) Stronger acid (pKa ~3.0) due to hydroxyl and carboxyl groups
Applications Thioester synthesis Pharmaceutical intermediates; anticonvulsant precursors

Key Differences :

  • Replacement of oxygen with sulfur reduces hydrogen-bonding capacity, altering solubility and crystallinity.
  • Benzilic acid’s hydroxyl group enables chelation, absent in the thiocarboxylate analog.

Research Findings and Implications

  • Synthetic Utility : Thiocarboxylates like this compound are valuable in nucleophilic acyl substitution reactions, offering pathways to thioamides and heterocycles.
  • Stability : The naphthalene moiety may enhance thermal stability compared to aliphatic thiocarboxylates, as seen in related aromatic esters .

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